molecular formula C9H9N5S B3060544 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 5102-30-7

1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No. B3060544
CAS RN: 5102-30-7
M. Wt: 219.27 g/mol
InChI Key: RZIFSZUVDCQREY-UHFFFAOYSA-N
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Description

“1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” is a chemical compound with the molecular formula C9H9N5S . .


Synthesis Analysis

The synthesis of “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” and its derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” has been analyzed using various techniques . The InChI Code is 1S/C9H9N5O/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H, (H2,12,13,15) and the InChI key is DXOVRICRSZZUJR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” have been studied . For instance, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” have been analyzed . It has a density of 1.4±0.1 g/cm3, and its molar volume is 147.4±7.0 cm3 .

Scientific Research Applications

Regioselectivity in Cyclization Reactions

1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea derivatives demonstrate regioselectivity in cyclization reactions with α-bromoketone. Physico-chemical studies and quantum chemical calculations indicate the regioselective formation of thermodynamically advantageous isomers (Perekhoda et al., 2017).

Anti-Inflammatory Activity

A series of 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives exhibited significant anti-inflammatory activity, with specific compounds showing highly promising results (Cherala et al., 2012).

Anti-Myxovirus Activity

Certain N,N′-disubstituted thiourea derivatives have shown activity against myxoviruses, particularly respiratory syncytial virus and influenza A (Todoulou et al., 1994).

Antimycobacterial Potential

Novel thiourea derivatives incorporating the 1,2,4-triazole moiety displayed antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium fortuitum, with certain compounds showing comparable efficacy to Tobramycin (Küçükgüzel et al., 2001).

Role in Antibacterial and Antifungal Agents

N-substituted-N'-[4-(4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione-5-yl) phenyl[thioureas were synthesized to examine their antibacterial and antifungal activities. However, they did not exhibit significant activity in this regard (Küçükgüzel et al., 1995).

Antimicrobial Activity and Molecular Descriptors

Statistical and chemometric analysis of thiourea derivatives containing 3-amino-1,2,4-triazole against various Staphylococcus strains revealed a connection between molecular descriptors and antimicrobial activity (Filipowska et al., 2017).

Synthetic Studies and Urea Mimetics

The synthesis of disubstituted 4H-[1,2,4]triazole-3-yl-amines from 1,3-disubstituted thioureas as urea mimetics has been studied, highlighting the importance of electronic and steric effects in the formation of intermediary carbodiimide (Natarajan et al., 2005).

Safety And Hazards

The safety and hazards associated with “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” have been reported . It has been classified with the GHS07 pictogram and the signal word "Warning" .

Future Directions

The future directions for the research and development of “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” and its derivatives are promising . For instance, the length of the alkyl chain on position N-4 had influence on the activity and the longer alkyl chain decreased the activity significantly .

properties

IUPAC Name

1-phenyl-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFSZUVDCQREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965298
Record name N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea

CAS RN

5102-30-7
Record name NSC87270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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